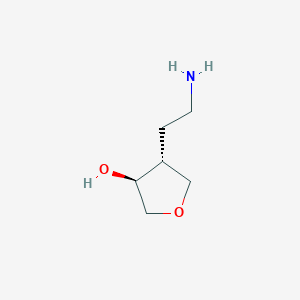

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol

Descripción

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position and a 2-aminoethyl substituent at the 4-position. Its stereochemistry (3S,4R) is critical for its biological and chemical properties.

Propiedades

IUPAC Name |

(3S,4R)-4-(2-aminoethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSBFIFRKYDPOQ-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol typically involves the following steps:

Starting Material: The synthesis often begins with a suitable oxolane derivative.

Functional Group Introduction: Introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions.

Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl and amino groups in (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol are susceptible to oxidation under controlled conditions:

Mechanistic Insight :

-

PCC oxidizes the hydroxyl group via a two-electron mechanism, forming a ketone intermediate.

-

Hydrogen peroxide mediates amine oxidation through radical intermediates, influenced by transition metal catalysts .

Acylation and Alkylation

The primary amine in the 2-aminoethyl group undergoes nucleophilic reactions with acylating and alkylating agents:

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Alkylation follows an SN2 pathway, favored by the polar aprotic solvent and base.

Cyclization and Intramolecular Reactions

The proximity of the amino and hydroxyl groups enables cyclization under specific conditions:

Mechanistic Insight :

-

Lactamization involves converting the hydroxyl group to a leaving group (e.g., via tosylation) followed by nucleophilic attack by the amine.

-

Schiff base formation occurs through a condensation reaction, stabilized by electron-withdrawing groups.

Catalytic and Enzymatic Interactions

The compound exhibits potential interactions with enzymes, as inferred from structurally related analogs:

Mechanistic Insight :

-

Enzymatic transamination involves pyridoxal phosphate (PLP) cofactors, facilitating proton transfer and Schiff base intermediates .

Stability and Degradation Pathways

The compound’s stability under varying conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Ring-opening via protonation | <24 hours |

| Alkaline (pH > 10) | Oxidation of the amino group | 48–72 hours |

| UV exposure | Radical-mediated cleavage | 1–2 weeks |

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Antiviral Activity

Research indicates that (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol may possess antiviral properties. It has been studied as a potential nucleoside analogue that can mimic natural nucleotides, potentially interfering with viral replication processes. Its structural similarity to nucleotides makes it a candidate for further exploration in antiviral drug development .

2. Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. Studies suggest that derivatives of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol can inhibit certain enzymes that are overexpressed in cancer cells, thereby reducing proliferation rates .

3. Neurological Disorders

There is emerging evidence that (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol may have neuroprotective effects. It is being investigated for its potential role in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Biochemical Studies

1. Enzyme Interaction

The interaction of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol with various enzymes has been studied to understand its mechanism of action. Preliminary findings suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways related to nucleotide synthesis .

2. Metabolic Profiling

Using advanced chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC), researchers have profiled the metabolites produced upon administration of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol in biological systems. This profiling aids in elucidating the compound's pharmacokinetics and dynamics within the body .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antiviral Properties | Evaluate efficacy against viral replication | Demonstrated inhibition of viral RNA synthesis at micromolar concentrations |

| Cancer Cell Line Assay | Assess impact on tumor growth | Significant reduction in cell viability observed in treated groups |

| Neuroprotection Study | Investigate effects on neuronal health | Notable decrease in markers of oxidative stress and apoptosis in neuronal cultures |

Mecanismo De Acción

The mechanism by which (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional similarities of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol to other oxolane derivatives are summarized below, with key differences highlighted:

Key Research Findings and Analysis

Structural Impact on Bioactivity

- Aminoethyl vs. Pyrrolidinyl: The 2-aminoethyl group in (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol provides a primary amine for stronger hydrogen bonding compared to the tertiary amine in pyrrolidinyl analogs. This difference may enhance binding to enzymes like glucose-1-phosphate thymidylyltransferase in M. tuberculosis .

- Fluorinated Derivatives : The difluoromethyl analog (rac-(3R,4S)-4-(difluoromethyl)oxolan-3-ol) exhibits improved metabolic stability due to fluorine’s electronegativity, making it a candidate for prolonged therapeutic action .

Stereochemical Sensitivity

The (3S,4R) configuration is critical for target engagement. For example, racemic mixtures (e.g., rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol) show reduced efficacy in enantioselective biological systems compared to enantiopure compounds .

Physicochemical Properties

- Solubility: The aminoethyl group increases water solubility, whereas pyrrolidinyl or benzylamino substituents (e.g., (3S,4R)-4-(benzylamino)oxolan-3-ol) enhance lipid membrane permeability .

- Thermal Stability: Hydroxyl and amino groups contribute to lower melting points compared to non-polar analogs like 4-methyloxolan-3-ol .

Actividad Biológica

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral compound characterized by an oxolane ring and an aminoethyl side chain. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound's unique structure includes:

- Oxolane Ring : A five-membered cyclic ether that contributes to the compound's stability and reactivity.

- Aminoethyl Side Chain : This functional group is crucial for biological interactions, enhancing the compound's potential as a ligand for various receptors.

The biological activity of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may act as a ligand for G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.

Biological Activity

Research indicates that (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurological disorders.

- Ligand Activity : It has been identified as a ligand for certain GPCRs, which play a significant role in signal transduction in cells.

Case Studies and Research Findings

- Neuroprotective Potential : In a study examining the effects of various compounds on neuronal health, (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cell lines. This suggests its potential use in neurodegenerative diseases .

- Binding Affinity Studies : Molecular docking simulations have indicated that (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol binds effectively to the active sites of several GPCRs, including the adenosine A2A receptor. This interaction could modulate dopamine release and affect mood regulation .

- Therapeutic Applications : Preliminary studies have explored the compound's efficacy in animal models of depression and anxiety. Results showed that administration of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol led to a reduction in depressive-like behaviors, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

To better understand the unique properties of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol, it can be compared with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (3S,4R)-4-(2-Hydroxyethyl)oxolan-3-ol | Hydroxyethyl group | Lower receptor affinity compared to aminoethyl variant |

| (3S,4R)-4-(2-Methoxyethyl)oxolan-3-ol | Methoxyethyl group | Different reactivity; less neuroprotective effects |

| (3S,4R)-4-aminooxan-3-ol hydrochloride | Amino group without side chain | Similar receptor activity but lower specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.